molecular formula C10H5F3O3 B13545900 3-Ethynyl-5-(trifluoromethoxy)benzoic acid

3-Ethynyl-5-(trifluoromethoxy)benzoic acid

Cat. No.: B13545900
M. Wt: 230.14 g/mol
InChI Key: PDXFRSAHGUFKOE-UHFFFAOYSA-N
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Description

3-Ethynyl-5-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C10H5F3O3 It is characterized by the presence of an ethynyl group and a trifluoromethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-(trifluoromethoxy)benzoic acid.

    Sonogashira Coupling: The key step in the synthesis is the Sonogashira coupling reaction, where the 3-bromo-5-(trifluoromethoxy)benzoic acid is reacted with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Ethynyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynyl-5-(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethoxy)benzoic acid
  • 3-Cyano-5-(trifluoromethoxy)benzoic acid

Uniqueness

3-Ethynyl-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both an ethynyl group and a trifluoromethoxy group, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H5F3O3

Molecular Weight

230.14 g/mol

IUPAC Name

3-ethynyl-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C10H5F3O3/c1-2-6-3-7(9(14)15)5-8(4-6)16-10(11,12)13/h1,3-5H,(H,14,15)

InChI Key

PDXFRSAHGUFKOE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O

Origin of Product

United States

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